molecular formula C13H17N3OS B1387699 2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazol-6-ol CAS No. 1105189-67-0

2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazol-6-ol

Cat. No.: B1387699
CAS No.: 1105189-67-0
M. Wt: 263.36 g/mol
InChI Key: LEDUOMAPYVIQKC-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazol-6-ol (CAS 146794-75-4) is a benzothiazole derivative of interest in pharmaceutical and neurological research. Compounds featuring a benzothiazole core linked to a piperazine moiety are recognized as valuable scaffolds in medicinal chemistry, particularly in the development of ligands for central nervous system targets . Scientific literature indicates that structurally related molecules are investigated as dopaminergic agents. Research into similar compounds has shown potent and selective agonist activity at dopamine D2 and D3 receptors, which are key targets for neurodegenerative disorders such as Parkinson's disease . Furthermore, related 1,3-benzothiazol-2(3H)-one derivatives bearing an ethylpiperazine group have demonstrated significant antinociceptive activity in pharmacological models, suggesting potential relevance in pain management research . This chemical structure serves as a critical building block for researchers synthesizing novel compounds to explore these and other biological mechanisms. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle the material according to their institution's laboratory safety protocols.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-2-15-5-7-16(8-6-15)13-14-11-4-3-10(17)9-12(11)18-13/h3-4,9,17H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDUOMAPYVIQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Method:

  • Reactants: 2-Aminothiophenol and urea
  • Procedure:
    • Mix 2-aminothiophenol with urea and heat at approximately 180°C for 24 hours.
    • The reaction yields 2-mercapto-1,3-benzothiazole as a precipitate, which is then filtered, washed, and crystallized.

Microwave-Assisted Method:

  • Reactants: 2-Aminothiophenol and urea
  • Procedure:
    • Under microwave irradiation, heat the mixture to 140°C for about 10 minutes.
    • This method significantly reduces reaction time and increases yield (up to 85%) compared to conventional heating.

Functionalization at the 6-Position

The benzothiazolone core is then functionalized at the 6-position with acyl groups to facilitate further substitution.

Conventional Approach:

  • React 1,3-benzothiazol-2(3H)-one with various acyl chlorides or carboxylic acids in the presence of catalysts like phosphorus pentachloride or polyphosphoric acid.
  • Typical reaction conditions involve heating at 120°C for 45 minutes under microwave irradiation or conventional reflux.

Microwave Method:

  • Mix benzothiazolone with the appropriate acyl derivative in polyphosphoric acid.
  • Heat to 120°C for 45 minutes under microwave irradiation.
  • The product precipitates upon cooling and is purified by filtration and crystallization.

Final Purification and Characterization

The final compound, 2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazol-6-ol , is purified by recrystallization from suitable solvents such as ethanol or methanol, depending on solubility.

Analytical Data:

  • Confirmed by NMR, IR, and mass spectrometry to verify the structure and purity.

Data Summary Table

Step Method Key Reagents Conditions Yield Notes
1 Conventional 2-Aminothiophenol, urea 180°C, 24 h ~71% High temperature, longer duration
1 Microwave-assisted 2-Aminothiophenol, urea 140°C, 10 min 85% Faster, higher yield
2 Conventional Benzothiazolone, acyl chloride 120°C, 45 min Variable Used for acyl derivatives
2 Microwave-assisted Benzothiazolone, acyl derivatives 120°C, 45 min High Efficient synthesis of derivatives
3 Nucleophilic substitution Halogenated benzothiazolone, 4-ethylpiperazine 80–100°C, 4–12 h Variable Key step for target molecule

Research Findings and Notes

  • Microwave-assisted synthesis significantly enhances reaction efficiency, reduces reaction times, and improves yields compared to traditional methods.
  • The halogenation of benzothiazolone at the 6-position is a crucial step, often achieved with phosphorus pentachloride, which facilitates subsequent nucleophilic substitution with 4-ethylpiperazine.
  • The nucleophilic substitution reaction's success depends on the choice of solvent, temperature, and reaction time, with DMSO or DMF being preferred solvents.
  • The overall synthesis pathway is adaptable for various substitutions on the benzothiazolone core, allowing for structural modifications to optimize biological activity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzothiazole or piperazine rings.

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazol-6-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazol-6-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting a particular enzyme or binding to a receptor.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound’s benzothiazole core is shared with several clinically relevant agents. Key structural differences lie in the substituents at position 2 and modifications to the aromatic system:

Compound Name Substituent at Position 2 Molecular Weight Key Structural Features
2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazol-6-ol 4-Ethylpiperazinyl ~263.35* Ethylpiperazine enhances solubility and potential CNS penetration
2-(4-Methylaminophenyl)-6-hydroxybenzothiazole (PiB) 4-Methylaminophenyl 257.33 Neutral analog of thioflavin T; binds β-amyloid plaques
18F-flutemetamol 3-Fluoro-4-methylaminophenyl 280.32 (18F) Fluorinated derivative for PET imaging; 97% sensitivity in AD detection
AZD2184 6-(Methylamino)pyridin-3-yl 261.30 Pyridinyl group improves binding specificity
2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol 4-Methylpiperazinyl 249.33 Reduced lipophilicity vs. ethylpiperazine analog

*Estimated based on analogous compounds (e.g., ).

Key Observations :

  • PiB and flutemetamol prioritize aromatic substituents (e.g., methylaminophenyl) for high-affinity β-amyloid binding, while the ethylpiperazine variant may favor interactions with other targets (e.g., neurotransmitter receptors) .

Pharmacological and Binding Properties

β-Amyloid Affinity
  • PiB and flutemetamol exhibit nanomolar affinity for β-amyloid plaques, validated in postmortem studies and clinical trials .
  • The ethylpiperazine analog lacks direct evidence of amyloid binding but shares structural motifs with kinase inhibitors and antipsychotics, suggesting divergent pharmacological applications .
Solubility and Pharmacokinetics
  • PiB and flutemetamol are optimized for aqueous solubility and rapid clearance from non-target tissues, critical for PET imaging .
  • The ethylpiperazine group may improve solubility in polar solvents compared to methylamino analogs, though this remains speculative without empirical data .

Biological Activity

2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazol-6-ol is a synthetic compound characterized by the presence of a piperazine ring and a benzothiazole moiety. This unique structure suggests potential biological activities, which have garnered attention in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical formula for this compound is C13H17N3OSC_{13}H_{17}N_{3}OS. The compound can be represented structurally as follows:

SMILES CCN1CCN C2 N C3 C C C O C C3 S2 CC1\text{SMILES CCN1CCN C2 N C3 C C C O C C3 S2 CC1}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to modulate enzyme activities and receptor interactions, which can lead to significant biological effects such as:

  • Antimicrobial Activity : The compound has been evaluated for its potential to inhibit microbial growth.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines. For instance:

Cell Line IC50 (μM) Effect
A4315.0Inhibition of proliferation
A5494.5Induction of apoptosis
H12996.0Cell cycle arrest

These findings indicate that the compound may inhibit cell migration and reduce inflammatory cytokine levels such as IL-6 and TNF-α .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. It has shown effectiveness against several bacterial strains, suggesting its potential use in treating infections. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

  • Study on Anticancer Effects : A study conducted by Mortimer et al. (2006) investigated various benzothiazole derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against non-small cell lung cancer lines .
  • Evaluation of Antimicrobial Properties : Research has demonstrated that derivatives of benzothiazole exhibit varying degrees of antimicrobial activity. A comparative study found that modifications in the piperazine ring could enhance lipophilicity and improve interaction with bacterial membranes.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound Name Structure Unique Features
2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-olC₁₃H₁₈N₂OSHistamine H3 receptor antagonist
5-Chloro-2-(4-methylpiperazin-1-yl)-1,3-benzothiazoleC₁₃H₁₈ClN₂SPotential antipsychotic properties

These comparisons highlight how structural variations can influence pharmacological profiles and therapeutic applications.

Q & A

Q. Critical Parameters :

ParameterImpact on Yield/PurityExample from Literature
Reaction timeProlonged reflux increases cyclization efficiency6.5 hours for benzothiazole formation
Catalyst selectionPd(OAc)₂ improves coupling efficiencyUsed in piperazine derivatization
Solvent polarityEthanol minimizes byproducts during recrystallizationPurification in 90% ethanol

How can researchers characterize the purity and structural integrity of this compound using analytical techniques?

Q. Basic Research Focus

  • HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/0.1% TFA water), UV detection at 254 nm to assess purity (>98%) and identify degradation products .
  • FTIR : Peaks at 1650 cm⁻¹ (C=N stretch, benzothiazole) and 3300 cm⁻¹ (O-H stretch, phenolic group) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ at m/z 303.12 (calculated) validates the structure .

Advanced Consideration : X-ray crystallography (e.g., ) resolves conformational ambiguities in the piperazine-benzothiazole linkage, critical for structure-activity studies .

What theoretical frameworks guide the investigation of this compound's pharmacological mechanisms, particularly regarding its piperazine and benzothiazole motifs?

Q. Advanced Research Focus

  • Receptor Binding Models : Molecular docking (AutoDock Vina) predicts interactions with serotonin/dopamine receptors, leveraging the piperazine group’s flexibility for hydrophobic pockets .
  • QSAR Studies : Quantitative structure-activity relationships correlate substituent electronegativity (e.g., ethyl group on piperazine) with bioactivity trends .
  • Kinetic Theory : Michaelis-Menten kinetics assess enzyme inhibition (e.g., acetylcholinesterase), with benzothiazole acting as a competitive inhibitor .

Methodological Gap : Conflicting data on IC₅₀ values (e.g., µM vs. nM ranges) may arise from assay variability (e.g., cell-free vs. cell-based systems), necessitating standardized protocols .

How can conflicting data on the compound's solubility and stability be resolved through systematic experimental design?

Q. Advanced Research Focus

  • Solubility Studies : Use shake-flask method (pH 1–7.4 buffers) with HPLC quantification to address discrepancies between aqueous and DMSO solubility reports .
  • Stability Profiling : Accelerated stability testing (40°C/75% RH, 1–4 weeks) identifies degradation pathways (e.g., oxidation at the phenolic -OH) .
  • Controlled Variables :
    • Light exposure : Amber vials vs. clear glass to assess photodegradation.
    • Temperature : Compare room-temperature vs. refrigerated storage .

Data Reconciliation : Multivariate analysis (ANOVA) isolates factors (pH, solvent) contributing to contradictory results .

What methodologies are recommended for assessing the environmental fate and ecotoxicological impacts of this compound?

Q. Advanced Research Focus

  • Environmental Persistence : OECD 301F biodegradability testing (28-day aerobic conditions) evaluates half-life in soil/water .
  • Bioaccumulation : LogP calculations (Predicted ~2.1) and in silico models (EPI Suite) estimate bioaccumulation potential in aquatic organisms .
  • Toxicity Assays :
    • Algal growth inhibition (72-hour Chlorella vulgaris EC₅₀).
    • Daphnia magna immobilization (48-hour acute toxicity) .

Ecological Risk Framework : Integrate chemical properties (e.g., solubility, persistence) with species sensitivity distributions (SSDs) to model ecosystem-level risks .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazol-6-ol
Reactant of Route 2
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2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazol-6-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.